molecular formula C13H18N2O2 B1471241 2-Amino-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one CAS No. 2098038-57-2

2-Amino-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one

Cat. No. B1471241
M. Wt: 234.29 g/mol
InChI Key: IWOBTGPRUWWDMP-UHFFFAOYSA-N
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Description

The compound is a derivative of amino acids, specifically an amino ketone. It contains a pyrrolidine ring, which is a common structure in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amino acid with a suitable carbonyl compound. For example, the Fischer indole synthesis involves the reaction of phenylhydrazine with a carbonyl compound .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring containing nitrogen. The presence of the amino group and the ketone group suggests that this compound could exist in different tautomeric forms .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amino group could participate in condensation reactions, and the ketone group could undergo reduction or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar groups like the amino and ketone groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Hydroxycoumarin Chemistry

Hydroxycoumarins, including 4-hydroxycoumarin, are significant due to their various physical, chemical, and biological properties. These compounds are part of secondary metabolites with critical importance in organic synthesis. The synthesis and acylation of 4-hydroxycoumarin have been widely studied, highlighting its role in the development of new organic compounds with potential therapeutic applications. This indicates a broader interest in the synthesis and functionalization of complex organic compounds, which could be related to the study of "2-Amino-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one" (Yoda, 2019).

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles are utilized as raw materials in the fine organic synthesis industry for producing a wide range of products, including agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion additives. This highlights the industrial and synthetic versatility of nitrogen-containing heterocycles, suggesting potential pathways for the utilization of similar compounds in various applications (Nazarov et al., 2021).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives are recognized for their diverse biological and pharmacological activities. These compounds serve as crucial scaffolds in drug discovery, offering insights into the design and development of new therapeutic agents. The extensive study of hydantoin derivatives underscores the importance of heterocyclic compounds in medicinal chemistry, which may relate to the exploration of "2-Amino-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one" for potential biomedical applications (Shaikh et al., 2023).

Future Directions

The compound could potentially be studied for its biological activity, given the known activities of similar compounds. It could also be used as a starting point for the synthesis of more complex molecules .

properties

IUPAC Name

2-amino-1-[3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-6-13(17)15-7-11(9-16)12(8-15)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOBTGPRUWWDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CN)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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